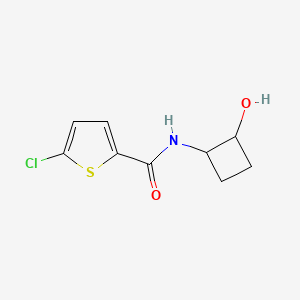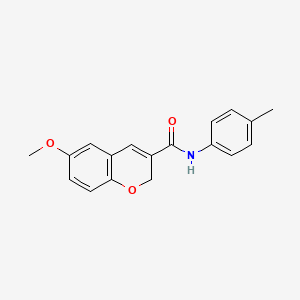
6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Structural Analysis and Polymorphism
The compound 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide exhibits interesting structural characteristics. Research has shown that its derivatives can crystallize in different space groups, demonstrating a variety of conformations about the C-N bond. For instance, its derivative 4-Oxo-N-phenyl-4H-chromene-2-carboxamide crystallizes in the space group P2(1)/n, while another derivative forms two polymorphs crystallizing in different space groups. This structural versatility is significant in understanding the chemical and physical properties of these compounds (Reis et al., 2013).
Biological Activities in Alzheimer's Disease Research
In the context of Alzheimer's disease research, chromenones linked to the 1,2,3-triazole ring system, a class to which our compound belongs, have been synthesized and evaluated for their anti-cholinesterase activity. Specifically, a derivative of this compound showed promising results in neuroprotective effects against hydrogen peroxide-induced cell death in neurons, although it did not exhibit beta-secretase inhibitory activity. Such findings are crucial for the development of therapeutic agents for neurodegenerative diseases (Saeedi et al., 2017).
Antioxidant and Antibacterial Properties
A series of derivatives of 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide have shown significant antioxidant and antibacterial activities. One-pot reactions have been used to synthesize these derivatives, which were then evaluated for their biological properties. Some derivatives exhibited good antioxidant activity, and others demonstrated effectiveness against various bacterial strains (Subbareddy & Sumathi, 2017).
Cancer Treatment Potential
The compound and its derivatives are also being studied for their potential in cancer treatment. Inhibitors based on the chromene structure have been identified as promising therapeutics for cancer treatment, specifically targeting the aldo-keto reductase superfamily. Some derivatives synthesized for this purpose have shown potent inhibitory potency, indicating their potential utility in cancer therapy (Endo et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and disposal.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior.
properties
IUPAC Name |
6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-5-15(6-4-12)19-18(20)14-9-13-10-16(21-2)7-8-17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVDWMDSWUJGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

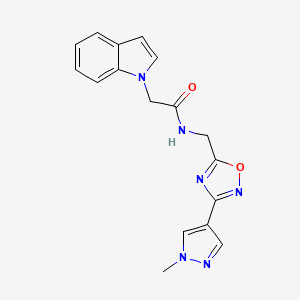
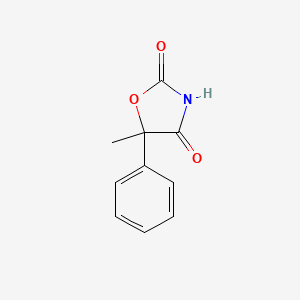
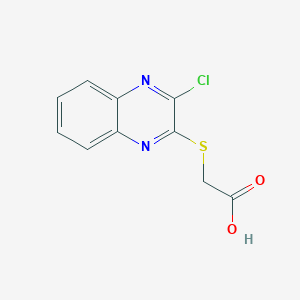
![3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3009299.png)
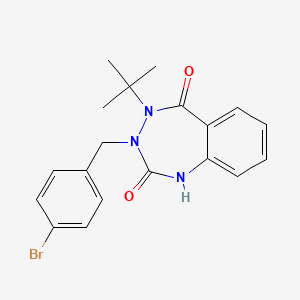
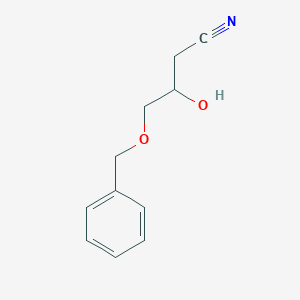
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)
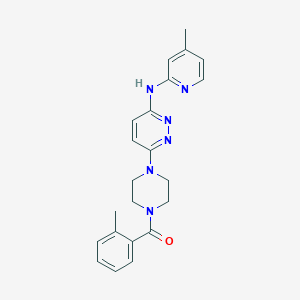
![Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate](/img/structure/B3009311.png)
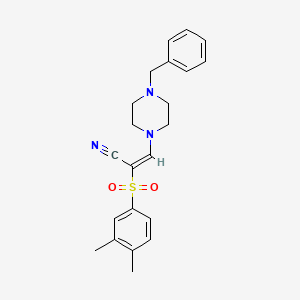
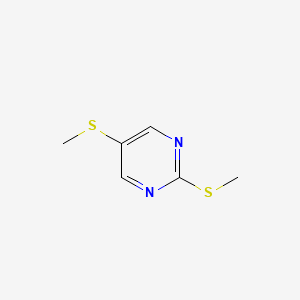
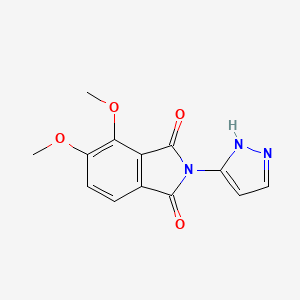
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)
